IMPDH2 Inhibition Potency: 2-(Azetidin-3-yl)-1H-imidazole vs. Clinical-Stage Inhibitors
2-(Azetidin-3-yl)-1H-imidazole inhibits human IMPDH2 with Ki values of 240 nM, 430 nM, and 440 nM under varying substrate conditions [1]. This potency is significantly lower than the clinical-stage IMPDH2 inhibitor mycophenolic acid (Ki = 6 nM) and the investigational agent VX-497 (merimepodib, Ki = 10 nM) , but approximately 1.6-fold higher than the prodrug mizoribine (Ki = 150 nM) and 32-fold higher than IMPDH2-IN-2 (Ki,app = 14 μM) . The compound thus occupies a defined intermediate potency tier, suitable for probe development where maximal target engagement is not required.
| Evidence Dimension | IMPDH2 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 240 nM, 430 nM, 440 nM (multiple substrate conditions) |
| Comparator Or Baseline | Mycophenolic acid: 6 nM; VX-497: 10 nM; Mizoribine: 150 nM; IMPDH2-IN-2: 14,000 nM |
| Quantified Difference | 40-fold weaker than mycophenolic acid; 24-fold weaker than VX-497; 1.6-fold stronger than mizoribine; 32-fold stronger than IMPDH2-IN-2 |
| Conditions | Recombinant human IMPDH2; substrate: IMP, NAD, or NMD; assay type: Ki determination via spectrophotometry |
Why This Matters
For medicinal chemistry campaigns targeting IMPDH2, this compound offers a defined intermediate potency reference point that enables structure-activity relationship (SAR) optimization without the confounding effects of sub-nanomolar inhibition.
- [1] BindingDB. BDBM50421763: 2-(azetidin-3-yl)-1H-imidazole IMPDH2 inhibition data (Ki = 240, 430, 440 nM). BindingDB, 2023. View Source
